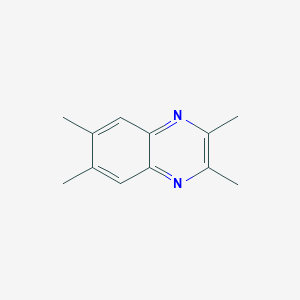
2,3,6,7-四甲基喹喔啉
描述
2,3,6,7-Tetramethylquinoxaline is a chemical compound with the molecular formula C12H14N2 . It is a well-defined substance with a molecular weight of 186.25 g/mol . The compound is characterized by a fused benzene and pyrazine ring structure .
Synthesis Analysis
The synthesis of quinoxalines, including 2,3,6,7-Tetramethylquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of 2,3,6,7-Tetramethylquinoxaline is characterized by a fused benzene and pyrazine ring structure . The InChI string for this compound is InChI=1S/C12H14N2/c1-7-5-11-12 (6-8 (7)2)14-10 (4)9 (3)13-11/h5-6H,1-4H3 .
Physical And Chemical Properties Analysis
2,3,6,7-Tetramethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 301.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 59.6±0.3 cm3, and its surface tension is 43.6±3.0 dyne/cm . The compound is characterized by a molar volume of 175.1±3.0 cm3 .
科学研究应用
1. 合成和生物活性
2,3,6,7-四甲基喹喔啉已用于合成在抗菌和抗癌应用中具有良好活性的新衍生物。例如,2,3,6,7-四取代-N-(3-氯喹喔啉-2-基)吖啶-9-胺的衍生物已对细菌和癌株显示出显着的活性 (Podila & Omprakash,2020 年)。
2. 化学相互作用和形成过程
该化合物在与氨基酸的化学相互作用中起作用,特别是在特定条件下由 2,3-丁二酮/氨基酸模型系统形成 4,5-二甲基-1,2-苯醌时 (Guerra & Yaylayan,2013 年)。
3. 生态友好合成技术
研究已经探索了使用 2,3,6,7-四甲基喹喔啉衍生物合成多功能苯的环保方法。这包括构建四氢萘-1,3-二腈和四氢异喹啉-6,8-二腈等化合物 (Damera & Pagadala,2023 年)。
4. 在染料和颜料中的应用
该化合物已参与合成 6-乙酰氨基-2-取代喹喔啉等衍生物,这些衍生物被评估为涤纶纤维的荧光增白剂,表明其在纺织工业中的潜力 (Rangnekar & Tagdiwala,1986 年)。
5. 抗菌和抗真菌特性
已经研究了 2,3,6,7-四甲基喹喔啉的各种衍生物的抗菌和抗真菌特性,证明了对一系列病原体的显着生物活性 (Taiwo、Obafemi 和 Akinpelu,2021 年)。
6. 分子对接研究
研究还利用分子对接模拟来了解 2,3,6,7-四甲基喹喔啉衍生物与生物靶标的相互作用,有助于设计新的药物 (Ammar 等人,2020 年)。
7. 制药应用中的不对称氢化
该化合物的衍生物已用于喹喔啉的不对称氢化,这是一种生产具有药学相关性的手性化合物的重要方法 (Tang 等人,2009 年)。
8. 建模生物活性
已经应用离解电子捕获光谱和密度泛函理论等技术来研究喹喔啉衍生物的生物活性,增强了对其潜在药用价值的理解 (Tayupov、Rakhmeev、Markova 和 Safronov,2021 年)。
属性
IUPAC Name |
2,3,6,7-tetramethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHHYZFDDQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290025 | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetramethylquinoxaline | |
CAS RN |
6957-19-3 | |
| Record name | 6957-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,3,6,7-Tetramethylquinoxaline influence its electrochemical properties?
A1: 2,3,6,7-Tetramethylquinoxaline, a 1,4-diazanaphthalene derivative, exhibits interesting electrochemical behavior due to its structure. The research paper focuses on the formation of diquaternary salts of 2,3,6,7-Tetramethylquinoxaline with the general formula ₂, where R = Me, Et and X− = BF₄- or SbCl₆-. These salts were found to be sensitive to reduction and hydrolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



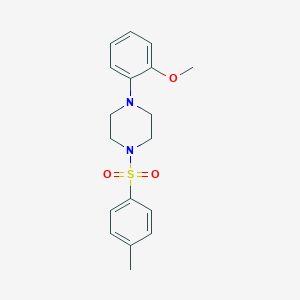

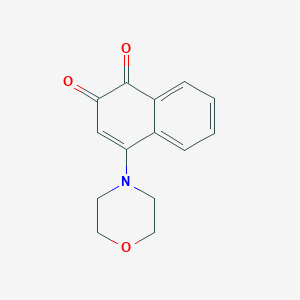
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
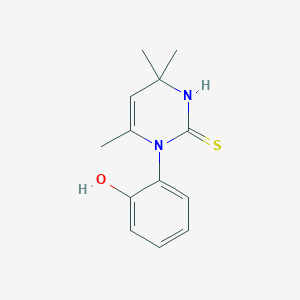
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
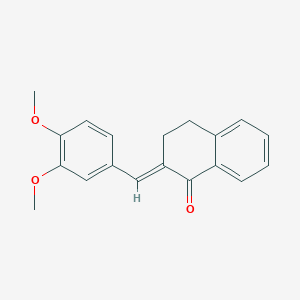
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)